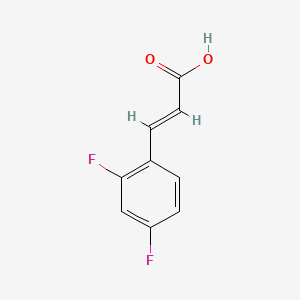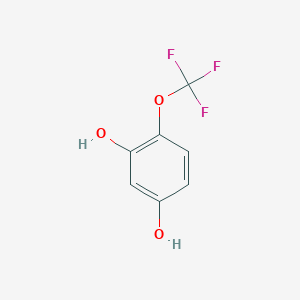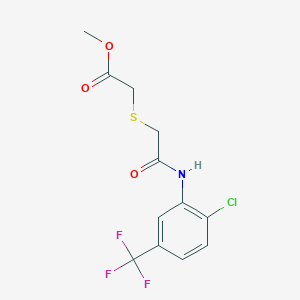
(5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C19H18N2O2S and a molecular weight of 338.43. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including this compound, is influenced by long-range interactions . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study by Prasad et al. (2018) on a closely related compound, synthesized and characterized through structural exploration and Hirshfeld surface analysis, evaluated its antiproliferative activity. This research highlighted the importance of the compound's structural conformation in its biological activity, including inter and intra-molecular hydrogen bonds contributing to molecular stability, which might underpin its antiproliferative effects (Prasad et al., 2018).
Antibacterial Activity
Shahana and Yardily (2020) synthesized novel compounds, including variations similar to the specified chemical structure, and conducted spectral characterization, DFT, and docking studies. These compounds were evaluated for antibacterial activity, showing potential due to their structural features and interactions at the molecular level (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity
A study by Cetin et al. (2021) focused on thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research found that specific derivatives showed significant inhibitory activity, providing insights into the therapeutic potential of these compounds in treating conditions related to enzyme activity (Cetin et al., 2021).
Structural and Theoretical Studies
Karthik et al. (2021) synthesized and characterized another similar compound, providing detailed structural, thermal, optical, and theoretical insights. Their findings supported the compound's stability and potential reactivity, with implications for its use in various scientific applications (Karthik et al., 2021).
Direcciones Futuras
Isoxazole and its derivatives, including this compound, have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(16-13-17(23-20-16)14-5-2-1-3-6-14)21-10-8-15(9-11-21)18-7-4-12-24-18/h1-7,12-13,15H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRXDYXQZIWMIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)


![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)




